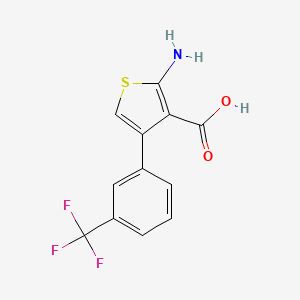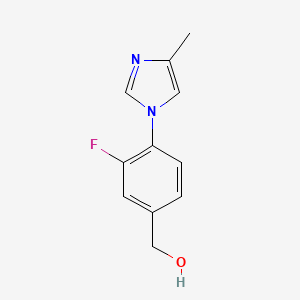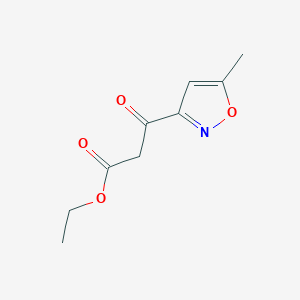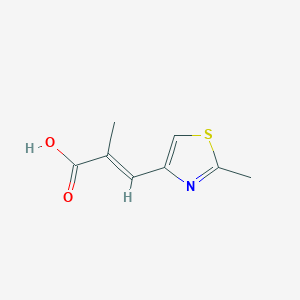![molecular formula C11H15N5O3 B12067841 2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)
2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eprociclovir involves multiple steps, starting from readily available precursors. The key steps include the formation of the nucleoside analog structure and subsequent modifications to enhance its antiviral properties. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of Eprociclovir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial production methods are proprietary and are not publicly available .
化学反応の分析
Types of Reactions
Eprociclovir undergoes various chemical reactions, including:
Oxidation: Conversion to its active triphosphate form within virus-infected cells.
Reduction: Not commonly reported for Eprociclovir.
Substitution: Involves the incorporation of the nucleoside analog into viral DNA.
Common Reagents and Conditions
Substitution: The incorporation into viral DNA occurs under physiological conditions within infected cells.
Major Products Formed
The major product formed from the oxidation reaction is the triphosphate form of Eprociclovir, which inhibits viral DNA polymerase .
科学的研究の応用
Eprociclovir has been extensively studied for its antiviral properties. Its applications include:
Chemistry: Used as a reference compound in the study of nucleoside analogs.
Biology: Investigated for its effects on viral replication and cellular toxicity.
Medicine: Potential treatment for herpesvirus infections, including HSV and CMV.
Industry: Used in the development of antiviral drugs and formulations.
作用機序
Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. The triphosphate form of Eprociclovir is converted into the active form within virus-infected cells by viral and cellular enzymes, including viral thymidine kinase. This active form inhibits the activity of viral DNA polymerase, preventing viral replication .
類似化合物との比較
Similar Compounds
Acyclovir: A widely used antiviral drug with a similar mechanism of action.
Valaciclovir: An esterified form of acyclovir with improved bioavailability.
Ganciclovir: Another nucleoside analog used to treat CMV infections.
Uniqueness of Eprociclovir
Eprociclovir is approximately 15-fold more potent than acyclovir in inhibiting viral replication . Its unique structure and enhanced antiviral activity make it a promising candidate for the treatment of herpesvirus infections .
特性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19) |
InChIキー |
JLYSZBQNRJVPEP-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)



![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)




